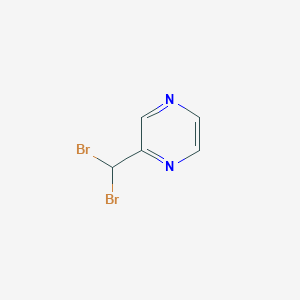

2-(Dibromomethyl)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4Br2N2 |

|---|---|

Molecular Weight |

251.91 g/mol |

IUPAC Name |

2-(dibromomethyl)pyrazine |

InChI |

InChI=1S/C5H4Br2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |

InChI Key |

CANNHEDVDMCBRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(Br)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Dibromomethyl Pyrazine and Its Precursors

Historical Evolution of Pyrazine (B50134) Methyl Bromination Strategies

The historical approach to the halogenation of alkyl side-chains on aromatic and heteroaromatic rings often involved direct reaction with elemental halogens, such as molecular bromine (Br₂), typically under harsh conditions involving high temperatures or UV light to initiate a free-radical chain reaction. youtube.comacs.org However, these methods frequently suffered from significant drawbacks, particularly for electron-deficient heterocycles like pyrazine.

Key challenges in early bromination strategies included:

Lack of Selectivity: The use of elemental bromine could lead to a mixture of products, including mono-, di-, and tri-brominated side-chain derivatives, as well as competitive and often undesired electrophilic aromatic substitution on the pyrazine ring itself.

Harsh Reaction Conditions: The high energy input required for these reactions could lead to the degradation of the starting material or the desired product.

Byproduct Formation: The generation of hydrogen bromide (HBr) as a byproduct could complicate the reaction mixture and require additional purification steps.

The development of more controlled and selective reagents was a crucial advancement. The introduction of N-bromosuccinimide (NBS) marked a significant turning point in the side-chain halogenation of alkyl-substituted aromatic and heteroaromatic compounds. wikipedia.orgscienceinfo.com NBS serves as a source of a low, steady concentration of molecular bromine, which favors the desired radical substitution pathway on the side chain over electrophilic addition to the ring. masterorganicchemistry.com This principle, central to the Wohl-Ziegler reaction, became the foundation for modern, more reliable syntheses of compounds like 2-(dibromomethyl)pyrazine. scienceinfo.commasterorganicchemistry.com

Targeted Synthesis of this compound via Side-Chain Functionalization

The most direct and widely utilized approach for synthesizing this compound involves the functionalization of the methyl side chain of a readily available precursor, 2-methylpyrazine (B48319).

The direct dibromination of the methyl group of 2-methylpyrazine is most effectively achieved through a free-radical halogenation process. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the preeminent method for this transformation. commonorganicchemistry.com

The reaction proceeds via a radical chain mechanism:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or light to generate initial radicals. These radicals then react with NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-methylpyrazine. This step is favored at the benzylic-like position due to the resonance stabilization of the resulting pyrazinylmethyl radical. youtube.com This radical then reacts with a molecule of Br₂ (present in low concentration) to form 2-(bromomethyl)pyrazine (B1281218) and a new bromine radical, continuing the chain. A second hydrogen abstraction and subsequent reaction with bromine yields the target this compound.

Termination: The reaction concludes when radicals combine with each other.

The use of an inert solvent, typically carbon tetrachloride (CCl₄), is standard for this reaction, as it does not interfere with the radical process. commonorganicchemistry.com Precise control over the stoichiometry of NBS is crucial to achieve the desired degree of bromination.

| Precursor | Brominating Agent (Equivalents) | Initiator | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 2-Methylpyrazine | N-Bromosuccinimide (NBS) (2.0-2.2 eq.) | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Reflux, under inert atmosphere | This compound |

While direct bromination of 2-methylpyrazine is the most common route, this compound can theoretically be synthesized from other pyrazine precursors through functional group interconversions. These multi-step pathways may be employed when the primary precursor is unavailable or when specific substitution patterns are required.

One potential transformative route begins with pyrazine-2-carboxaldehyde. This synthesis could proceed as follows:

Reduction: The aldehyde is first reduced to the corresponding alcohol, 2-(hydroxymethyl)pyrazine, using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).

Conversion to Dibromide: The resulting alcohol can then be converted to the dibromomethyl compound. This is a more challenging transformation than converting to a monobromide. It might be achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide under Appel reaction conditions, though achieving dibromination directly from the primary alcohol in high yield can be difficult.

Another approach could involve the transformation of 2,5-dimethylpyrazine. figshare.comresearchgate.net Selective oxidation of one methyl group to a carboxylic acid, followed by protection, would allow for the dibromination of the remaining methyl group. Subsequent manipulation of the protected functional group could then yield derivatives of this compound. These transformative routes, while less direct, offer synthetic flexibility and access to a broader range of substituted pyrazine compounds.

Catalytic Approaches in the Formation of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While well-established for many transformations, the application of catalytic approaches to the specific side-chain bromination of methylpyrazines is an emerging area.

Transition metal catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form C-C and C-X bonds on heterocyclic rings. rsc.orgresearchgate.net Palladium, nickel, and iron catalysts have been successfully used for the functionalization of the pyrazine nucleus. nih.gov For instance, iron-catalyzed C-H coupling reactions have been developed for pyrazines, demonstrating the potential of metals to activate C-H bonds on this heterocycle. nih.gov

However, the direct application of metal catalysis to the side-chain bromination of 2-methylpyrazine is less documented. Most metal-catalyzed halogenations of heterocycles focus on the functionalization of the ring itself. The development of a metal catalyst that could selectively activate the methyl C-H bonds of 2-methylpyrazine for bromination, potentially under milder conditions than traditional radical methods, represents a current research challenge. Such a catalyst would need to effectively promote the desired side-chain reaction while avoiding competitive C-H activation on the electron-deficient pyrazine ring.

Photocatalysis and electrocatalysis offer powerful, modern alternatives for initiating radical reactions under exceptionally mild conditions. These techniques use light energy or electric current, respectively, to generate reactive intermediates, often avoiding the need for high temperatures or stoichiometric chemical initiators.

Photocatalytic Pathways: A hypothetical photocatalytic approach to this compound would involve a photocatalyst that, upon excitation with visible light, could initiate the bromination process. The catalyst could facilitate the formation of a bromine radical from a suitable bromine source (like N-bromosuccinimide or an alternative). This method could offer greater control and selectivity compared to thermally initiated radical reactions.

Electrocatalytic Pathways: Electrosynthesis provides another avenue for generating radicals under controlled conditions. An electrocatalytic method could involve the anodic oxidation of a bromide source to generate bromine radicals at an electrode surface. These radicals would then react with 2-methylpyrazine in the bulk solution. By carefully controlling the applied potential, the rate of radical generation could be fine-tuned, potentially leading to improved selectivity for the desired dibrominated product.

While specific, optimized photocatalytic or electrocatalytic protocols for the synthesis of this compound are not yet widely established in the literature, these cutting-edge methodologies hold considerable promise for the future development of more efficient and sustainable synthetic routes.

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound, typically achieved through the radical bromination of 2-methylpyrazine, offers several opportunities for the application of green chemistry principles to enhance sustainability and safety. These principles focus on maximizing efficiency while minimizing environmental impact. primescholars.comjocpr.com

Atom Economy: The concept of atom economy is central to designing greener synthetic routes. primescholars.com The ideal synthesis of this compound from 2-methylpyrazine and molecular bromine (Br₂) proceeds via a free radical substitution, theoretically yielding the desired product and hydrogen bromide (HBr) as the only byproduct.

Reaction: C₅H₆N₂ + 2Br₂ → C₅H₄Br₂N₂ + 2HBr

In this ideal scenario, all atoms from the bromine molecule are incorporated into the product or the co-product HBr. However, poor atom economy can result from side reactions, such as the formation of 2-(bromomethyl)pyrazine or over-brominated products. The use of alternative brominating agents like N-Bromosuccinimide (NBS) introduces succinimide (B58015) as a stoichiometric byproduct, significantly lowering the atom economy. Therefore, direct bromination with Br₂, when controlled for selectivity, is often the more atom-economical choice.

Use of Safer Solvents: Historically, radical brominations were often conducted in hazardous solvents like carbon tetrachloride (CCl₄), which is now recognized as a toxic and ozone-depleting substance. reddit.com Green chemistry promotes the substitution of such solvents with safer alternatives. reagent.co.uk For the synthesis of this compound, several greener options can be considered:

Dichloromethane (DCM): While still a chlorinated solvent, DCM is generally considered less toxic than CCl₄. reddit.com

Acetic Acid: This solvent can be effective for bromination reactions and is biodegradable. reddit.com

Solvent-Free Reactions: Performing the reaction without a solvent, if the physical state of the reactants allows, is an ideal green solution as it eliminates solvent waste entirely.

Continuous Flow Reactors: In situ generation of bromine in a continuous flow system can enhance safety by minimizing the amount of hazardous Br₂ present at any given time and can be coupled with a variety of solvents. nih.gov

Energy Efficiency: Reducing energy consumption is another key principle. Traditional methods might rely on high temperatures for thermal initiation of the radical reaction. Greener approaches include:

Photo-bromination: Using ultraviolet (UV) light to initiate the reaction can often be performed at lower temperatures, reducing energy demand.

Catalytic Methods: The development of efficient catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions and reducing the need for significant energy input. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. nih.govorganic-chemistry.org While radical bromination is often initiated by UV light or heat, research into catalytic systems for C-H functionalization of pyrazines and related heterocycles is ongoing. mdpi.comnih.gov A suitable catalyst could improve the selectivity for the dibrominated product over the mono-brominated or other side products, thereby increasing yield and simplifying purification.

Analytical Techniques for Structural Elucidation and Purity Assessment of this compound

The definitive identification and purity verification of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's structure, composition, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the precise structure of this compound.

¹H NMR: The proton NMR spectrum would provide key structural information. The pyrazine ring protons are expected to appear as distinct signals in the aromatic region (typically δ 8.5-9.0 ppm). spectrabase.comchemicalbook.com The single proton on the dibromomethyl group (-CHBr₂) would likely appear as a singlet at a significantly downfield chemical shift (estimated around δ 6.5-7.5 ppm) due to the strong deshielding effect of the two bromine atoms. Integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the dibromomethyl group would be found at a characteristic chemical shift, while the carbons of the pyrazine ring would appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituent. imist.ma

High-Resolution Mass Spectrometry (HRMS) Fragmentation Analysis: HRMS is crucial for confirming the elemental composition and can provide structural insights through fragmentation patterns.

Molecular Ion Peak: HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of the molecular formula (C₅H₄Br₂N₂). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 peak cluster, providing strong evidence for the presence of two bromine atoms.

Fragmentation Pattern: Under electron impact or other ionization methods, the molecule would fragment in a predictable manner. Common fragmentation pathways would likely include the sequential loss of bromine radicals (•Br), the loss of HBr, and the cleavage of the C-C bond between the pyrazine ring and the dibromomethyl group. imist.ma

X-ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray crystallography provides the ultimate structural confirmation. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions. rsc.org For instance, crystallographic analysis of the related compound 2,3,5,6-tetrakis(bromomethyl)pyrazine has provided detailed structural information, demonstrating the power of this technique for definitively characterizing brominated pyrazine derivatives. nih.gov

Chromatographic methods are essential for both the purification of this compound after synthesis and for the assessment of its purity.

Purification Protocols:

Column Chromatography: This is a standard method for purifying the crude product. Silica gel is typically used as the stationary phase. The mobile phase would likely be a mixture of non-polar and moderately polar solvents, such as a gradient of ethyl acetate (B1210297) in hexane. mdpi.com Fractions would be collected and analyzed (e.g., by TLC) to isolate the pure compound from starting materials, mono-brominated intermediates, and other byproducts.

Analytical Protocols:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net A gas chromatograph separates the components of a mixture, which are then identified by a mass spectrometer. The retention time from the GC provides a measure of purity, while the mass spectrum confirms the identity of the eluted compound. scispace.com

High-Performance Liquid Chromatography (HPLC): HPLC is another highly effective method for purity assessment. A reversed-phase C18 column is commonly used for analyzing organic molecules. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The sample is injected, and a detector (often UV-Vis, set to a wavelength where the pyrazine ring absorbs) measures the elution of the compound, producing a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration and purity. nih.gov

The table below summarizes typical parameters for the analytical techniques described:

| Technique | Sample Preparation | Typical Parameters | Information Obtained |

| ¹H & ¹³C NMR | Dissolved in a deuterated solvent (e.g., CDCl₃) | 300-600 MHz spectrometer | Connectivity, chemical environment of atoms |

| HRMS | Dissolved in a suitable solvent (e.g., methanol) | ESI or EI ionization | Elemental composition, fragmentation patterns |

| GC-MS | Diluted in a volatile solvent (e.g., DCM) | Capillary column (e.g., DB-5), temperature gradient | Purity, retention time, mass confirmation |

| HPLC | Dissolved in mobile phase | C18 column, isocratic or gradient elution (e.g., Acetonitrile/Water), UV detection | Purity, retention time, quantification |

Elucidating the Reactivity and Mechanistic Pathways of 2 Dibromomethyl Pyrazine

Electrophilic and Nucleophilic Substitution Reactions Involving the Dibromomethyl Moiety

The primary mode of reactivity for 2-(dibromomethyl)pyrazine involves the dibromomethyl group, which serves as a key electrophilic center. The carbon atom of the dibromomethyl moiety is analogous to a benzylic position, making it highly susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing nature of both the adjacent pyrazine (B50134) ring and the two bromine atoms.

Nucleophilic substitution reactions on the dibromomethyl group proceed readily, allowing for the displacement of one or both bromide ions. This provides a convenient route for the introduction of various functional groups. For instance, reaction with nucleophiles like alcohols, amines, and thiocyanates leads to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, respectively. A notable example is the reaction of 2,3-bis(dibromomethyl)pyrazino[2,3-b]phenazine with propanol (B110389), morpholine (B109124), or potassium thiocyanate, which yields the corresponding disubstituted products. cjcatal.com Similarly, the related compound 2-(chloromethyl)pyrazine (B1585198) readily undergoes nucleophilic substitution with amines, thiols, and alkoxides. The general mechanism involves the attack of the nucleophile on the electrophilic carbon, displacing the bromide leaving group in a standard SN1 or SN2 fashion, depending on the reaction conditions and the nucleophile's strength.

In contrast, electrophilic substitution directly on the pyrazine ring is generally unfavorable. The pyrazine system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the aromatic ring towards attack by electrophiles. researchgate.net This deactivation is further intensified by the strong electron-withdrawing effect of the dibromomethyl substituent.

A specific type of substitution, known as tele-substitution, has been observed in related heterocyclic systems. This reaction involves nucleophilic attack at a position distant from the leaving group. For example, the reaction of 2-(chloromethyl)furan (B1296002) with sodium cyanide results in substitution at the 5-position of the furan (B31954) ring. acs.org While not explicitly documented for this compound itself, such alternative pathways can be relevant in complex heterocyclic systems. acs.org

Radical and Carbene Chemistry Derived from this compound

The gem-dihalo nature of the dibromomethyl group makes this compound a potential precursor for the generation of highly reactive intermediates such as carbenes. The generation of carbenes from dihalo compounds can be achieved via alpha-elimination, often initiated by a strong base. libretexts.org For instance, treating chloroform (B151607) with a base yields dichlorocarbene. libretexts.org Similarly, this compound could, under appropriate conditions, eliminate HBr to form a bromocarbene, which can then lose the second bromine to yield a pyrazin-2-yl-carbene.

These carbenes are valuable for synthetic transformations, most notably cyclopropanation of alkenes. libretexts.orglibretexts.org The reaction of a carbene with an alkene is typically a stereospecific process that yields a cyclopropane (B1198618) ring. libretexts.org While specific examples starting from this compound are not extensively documented, the reactivity of analogous systems provides strong evidence for this pathway. For example, carbenes generated from 2-(dibromomethyl)quinoxaline (B12806211) have been shown to participate in addition reactions with imines. researchgate.net Metal carbenoids, formed by treating a diazo compound precursor with metals like rhodium or copper, exhibit similar reactivity and are often more selective. libretexts.org

Radical reactions also offer a pathway for the functionalization of this compound. Iron-catalyzed cross-electrophile coupling reactions have been developed for benzyl (B1604629) halides, which proceed via a radical-mediated pathway. organic-chemistry.orgnih.gov Such methods could potentially be applied to couple the dibromomethyl group with other electrophiles.

Cross-Coupling Reactions Utilizing this compound as a Key Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, traditional methods like Suzuki-Miyaura, Sonogashira, and Stille couplings are designed for the coupling of sp²-hybridized carbons, such as those in aryl or vinyl halides. rsc.orgresearchgate.net The dibromomethyl group of this compound, being sp³-hybridized, is not a typical substrate for these reactions. However, this compound can serve as a key starting material to generate suitable substrates for these important transformations.

Suzuki-Miyaura, Sonogashira, and Stille Coupling Strategies

The pyrazine core is well-suited for cross-coupling reactions when functionalized with a halide or triflate leaving group. rsc.orgresearchgate.net Halogenated pyrazines are effective substrates in Suzuki-Miyaura couplings with various arylboronic acids, often using palladium-phosphine catalysts. rsc.orgbohrium.com Similarly, the Sonogashira coupling of terminal alkynes with chloropyrazines proceeds efficiently, providing a route to π-conjugated pyrazine systems. rsc.orgacs.orgacs.org The Stille reaction, which couples organotin reagents with halides, has also been successfully applied to both halogenated and stannylated pyrazines. rsc.orgmdpi.com

While the dibromomethyl group does not participate directly, it can be envisioned that this compound could be chemically modified to install a halogen on the pyrazine ring, thereby creating a substrate for these coupling reactions. Alternatively, palladium-catalyzed cross-coupling of benzylic halides with potassium aryltrifluoroborates has been demonstrated, suggesting that non-traditional variants of these reactions could potentially engage the dibromomethyl group directly under specific catalytic conditions. nih.gov

Buchwald-Hartwig Amination and Related Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. researchgate.netorganic-chemistry.org As with other standard cross-coupling methods, this reaction is not directly applicable to the sp³-hybridized dibromomethyl group. However, it is a highly effective method for functionalizing the pyrazine ring itself.

Examples of Buchwald-Hartwig amination on halopyrazines are known, though they are less common than nucleophilic aromatic substitution due to the high reactivity of the electron-deficient pyrazine ring. scholaris.ca The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the desired aryl amine and regenerate the catalyst. researchgate.net Therefore, if this compound were to be halogenated on the ring, subsequent Buchwald-Hartwig amination would be a viable strategy for introducing amine substituents.

Cycloaddition and Annulation Reactions Employing this compound

The presence of the dibromomethyl group can be exploited to generate reactive intermediates that readily participate in cycloaddition and annulation reactions. A significant example involves the treatment of 2,3-bis(dibromomethyl)pyrazine with sodium iodide. This reaction induces a cyclization to form a highly reactive azaquinomethane intermediate. This intermediate can be trapped in situ by various dienophiles in [4+2] cycloaddition reactions, leading to the formation of complex fused heterocyclic systems like cyclobuta[b]pyrazine derivatives.

Pyrazines bearing electron-withdrawing substituents are known to act as dienes in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. thieme-connect.de The dibromomethyl group, being strongly electron-withdrawing, would enhance the reactivity of the pyrazine ring in such cycloadditions. These reactions provide a powerful method for constructing new six-membered rings fused to the pyrazine core.

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also relevant. Iron-catalyzed denitrogenative annulation reactions between α-azido acetamides and cyclic ketones have been reported, showcasing a modern strategy for ring formation. thieme-connect.de

Transformations Involving the Pyrazine Ring System with this compound Substituents

The dibromomethyl group significantly influences the reactivity of the pyrazine ring to which it is attached. As a potent electron-withdrawing group, it decreases the electron density of the entire heterocyclic system. This has several consequences for reactions targeting the ring itself.

Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution. researchgate.net However, electrophilic attack can still occur at the ring nitrogen atoms, which retain some basic character, leading to N-alkylation or N-oxidation. nih.gov The basicity of the nitrogen atoms is, however, reduced compared to unsubstituted pyrazine due to the inductive effect of the dibromomethyl group. researchgate.net

The dibromomethyl group can also direct the regioselectivity of further substitutions on the ring. For instance, synthetic protocols have been developed for the regioselective bromination of substituted pyrazines, which can then be used in subsequent functionalization reactions. The introduction of new substituents can modulate the electronic properties and steric environment of the molecule, opening pathways to a wide array of complex pyrazine derivatives.

Detailed Mechanistic Investigations through Kinetic and Isotopic Studies

The elucidation of reaction mechanisms for compounds like this compound is crucial for understanding its reactivity and predicting its behavior in various chemical transformations. While specific, in-depth kinetic and isotopic studies on this compound are not extensively documented in publicly available literature, mechanistic insights can be inferred from studies on analogous benzylic and heterocyclic systems. Kinetic studies, which measure how reaction rates change under different conditions, and isotopic labeling, which tracks the movement of specific atoms, are powerful tools for probing reaction pathways.

Detailed mechanistic investigations of this compound would likely focus on reactions of the dibromomethyl group, such as nucleophilic substitution and elimination. The pyrazine ring, being electron-withdrawing, is expected to influence the stability of intermediates and transition states, thereby affecting reaction rates and mechanisms.

Kinetic studies would involve monitoring the rate of reaction of this compound with various reagents and under different solvent conditions. For instance, in a nucleophilic substitution reaction, the rate law can help determine the molecularity of the rate-determining step. A first-order dependence on the concentration of this compound and a zero-order dependence on the nucleophile would suggest a dissociative (SN1-like) mechanism, proceeding through a carbocationic intermediate. Conversely, a second-order rate law, first-order in both reactants, would indicate an associative (SN2-like) mechanism.

Isotopic labeling studies, particularly using deuterium (B1214612), can provide further mechanistic details through the measurement of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant for the reaction with the light isotope (e.g., hydrogen) to that with the heavy isotope (e.g., deuterium). Significant primary KIEs are observed when a bond to the isotopically labeled atom is broken in the rate-determining step. Secondary KIEs arise from isotopic substitution at positions not directly involved in bond breaking.

For instance, in a hypothetical elimination reaction of this compound to form a vinylpyrazine derivative, a primary deuterium KIE (kH/kD > 1) upon substitution of the methine proton with deuterium would indicate that C-H bond cleavage is part of the rate-determining step, consistent with an E2 mechanism. The magnitude of the KIE can provide further insight into the symmetry of the transition state.

In the case of nucleophilic substitution, a small secondary α-deuterium KIE (kH/kD slightly greater than 1) would be expected for an SN2 reaction, reflecting the change in hybridization at the carbon center from sp3 to a more sp2-like transition state. A larger secondary α-deuterium KIE would be indicative of an SN1 mechanism, due to the formation of a planar carbocation intermediate.

While experimental data for this compound is scarce, we can present hypothetical data tables to illustrate how kinetic and isotopic results would be interpreted to elucidate its reaction mechanisms.

Table 1: Hypothetical Rate Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This interactive table presents hypothetical kinetic data. In this scenario, doubling the concentration of either reactant doubles the initial rate, suggesting a second-order rate law consistent with an SN2 mechanism.

Table 2: Hypothetical Kinetic Isotope Effect Data for Reactions of this compound

| Reaction Type | Isotopic Substitution | Hypothetical kH/kD | Mechanistic Implication |

| Elimination | C-H vs C-D at the dibromomethyl carbon | 5.5 | C-H bond cleavage in the rate-determining step (E2 mechanism) |

| Nucleophilic Substitution | C-H vs C-D at the dibromomethyl carbon | 1.1 | SN2 mechanism with a change in hybridization at the reaction center |

| Nucleophilic Substitution | C-H vs C-D at the dibromomethyl carbon | 1.3 | SN1 mechanism involving the formation of a carbocation intermediate |

This interactive table illustrates how different kinetic isotope effect values can help distinguish between possible reaction mechanisms for this compound.

Furthermore, isotopic labeling of the nitrogen atoms in the pyrazine ring (using ¹⁵N) could be employed to investigate the electronic influence of the ring on the reactivity of the dibromomethyl group. nih.gov Changes in reaction rates or product distributions upon ¹⁵N substitution could provide valuable information about the delocalization of charge in transition states and intermediates.

Strategic Applications of 2 Dibromomethyl Pyrazine in Complex Organic Synthesis

2-(Dibromomethyl)pyrazine as a Versatile Synthon for Pyrazine-Fused Heterocycles

The dibromomethyl group in this compound serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of pyrazine-fused heterocycles, where the pyrazine (B50134) ring is annulated with another heterocyclic system. A common strategy involves the reaction of a 2-(dihalomethyl)pyrazine derivative with a dinucleophile, leading to the formation of a new ring fused to the pyrazine core.

While direct examples utilizing this compound are not extensively documented in readily available literature, the analogous reactivity of 2,5-bis(bromomethyl)pyrazine provides significant insight into the synthetic potential. For instance, the reaction of 2,5-bis(bromomethyl)pyrazine with primary amines can lead to the formation of dihydropyrrolo[3,4-f]isoindoledione derivatives, which are precursors to novel fused heterocyclic systems.

A key application of this strategy is in the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives. Although often synthesized from 2-aminopyrazine (B29847) and α-haloketones, a plausible alternative route could involve the reaction of a this compound precursor with an appropriate amine-containing nucleophile, followed by intramolecular cyclization. This approach would offer a different disconnection and potentially access to a wider range of substituted analogues.

The following table summarizes representative reactions of bromomethylated pyrazines leading to fused heterocyclic systems, illustrating the versatility of this class of synthons.

| Starting Material | Reagent | Product | Reaction Type |

| 2,5-Bis(bromomethyl)pyrazine | Primary Amine | Dihydropyrrolo[3,4-f]isoindoledione derivative | Double Nucleophilic Substitution/Cyclization |

| 2-(Bromomethyl)pyrazine (B1281218) derivative | Amidine | Imidazo[1,2-a]pyrazine derivative | Nucleophilic Substitution/Intramolecular Cyclization |

Construction of Novel Polycyclic Aromatic Nitrogen Heterocycles Utilizing this compound

The rigid and planar structure of the pyrazine ring makes it an excellent building block for the construction of larger polycyclic aromatic nitrogen heterocycles (aza-PAHs). These compounds are of significant interest due to their unique electronic and photophysical properties, with potential applications in organic electronics and as fluorescent probes. This compound and its analogues can be strategically employed in synthetic routes that extend the aromatic system.

A prominent example is the synthesis of cyclophanes, which are bridged aromatic macrocyclic compounds. The reaction of 2,5-bis(bromomethyl)pyrazine with other aromatic or heteroaromatic diols or dithiols under high-dilution conditions can lead to the formation of pyrazine-containing cyclophanes. These macrocycles can possess unique host-guest properties and can serve as precursors to even larger, more complex polycyclic systems through further synthetic manipulations.

For example, the condensation of 2,5-bis(bromomethyl)pyrazine with a bis(mercaptomethyl)benzene derivative can yield a dithia[n,n]cyclophane. Subsequent oxidation of the sulfide (B99878) bridges to sulfones, followed by thermal elimination, can generate new carbon-carbon bonds, effectively expanding the aromatic system and leading to a novel aza-PAH.

The table below presents examples of polycyclic aromatic nitrogen heterocycles synthesized from bromomethylated pyrazines.

| Starting Material | Coupling Partner | Product Type | Key Transformation |

| 2,5-Bis(bromomethyl)pyrazine | 1,4-Bis(mercaptomethyl)benzene | Dithia[n,n]paracyclophane | Cyclization |

| 2,5-Bis(bromomethyl)pyrazine | 2,2'-Biphenol | Oxa[n,n]cyclophane | Williamson Ether Synthesis |

| 2,5-Bis(bromomethyl)pyrazine | Anthracene-9,10-dimethanol | Anthracenophane | Cyclization |

Precursors to Advanced Organic Materials (e.g., Ligands, Frameworks, Conjugated Systems)

The pyrazine moiety is a common component in advanced organic materials due to its electron-deficient nature and its ability to coordinate with metal ions. This compound and its derivatives are valuable precursors for the synthesis of ligands, which can then be used to construct metal-organic frameworks (MOFs) and coordination polymers. rsc.org The bromomethyl groups can be converted into a variety of coordinating functional groups, such as carboxylic acids, nitriles, or pyridyls, through straightforward chemical transformations. For instance, oxidation of the bromomethyl groups of 2,5-bis(bromomethyl)pyrazine would yield pyrazine-2,5-dicarboxylic acid, a widely used linker in the synthesis of porous MOFs. rsc.org

Furthermore, this compound can be utilized in the synthesis of conjugated oligomers and polymers. rsc.orgmdpi.comnih.gov The reaction of 2,5-bis(bromomethyl)pyrazine with bis(triphenylphosphine) can generate a bis(phosphonium) salt. This salt can then be used in Wittig or Horner-Wadsworth-Emmons reactions with aromatic dialdehydes to produce conjugated polymers containing alternating pyrazine and aryl units. These materials are of interest for their potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The following table outlines the transformation of bromomethylated pyrazines into precursors for advanced organic materials.

| Starting Material | Transformation | Product | Application |

| 2,5-Bis(bromomethyl)pyrazine | Oxidation | Pyrazine-2,5-dicarboxylic acid | Ligand for MOFs rsc.org |

| 2,5-Bis(bromomethyl)pyrazine | Reaction with PPh₃ | Pyrazine-2,5-bis(triphenylphosphonium bromide) | Reagent for Wittig polymerization |

| 2,5-Bis(bromomethyl)pyrazine | Reaction with KCN | 2,5-Bis(cyanomethyl)pyrazine | Ligand for coordination polymers |

Development of Cascade and Multicomponent Reactions Featuring this compound

Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.gov The bifunctional nature of this compound and its analogues makes them ideal candidates for the design of such reactions. beilstein-journals.org

A hypothetical cascade reaction could involve the initial reaction of this compound with a nucleophile, which then triggers an intramolecular cyclization or rearrangement to form a more complex heterocyclic system. For instance, reaction with a suitably substituted β-ketoester could lead to an initial alkylation, followed by an intramolecular condensation to form a fused pyrazine derivative in a one-pot process.

Multicomponent reactions involving 2,5-bis(bromomethyl)pyrazine could be designed to construct intricate macrocyclic or cage-like structures. For example, a one-pot reaction of 2,5-bis(bromomethyl)pyrazine, a diamine, and a dialdehyde (B1249045) could potentially lead to the formation of a complex Schiff base macrocycle through a [2+2+2] condensation. Such reactions, while challenging to control, offer a highly efficient route to novel molecular architectures.

The table below provides conceptual examples of cascade and multicomponent reactions involving bromomethylated pyrazines.

| Starting Material | Reactants | Potential Product | Reaction Type |

| This compound | β-Ketoester, Base | Fused pyrazinone derivative | Cascade (Alkylation/Intramolecular Condensation) |

| 2,5-Bis(bromomethyl)pyrazine | Diamine, Dialdehyde | Schiff Base Macrocycle | Multicomponent [2+2+2] Condensation |

| 2,5-Bis(bromomethyl)pyrazine | Two different dinucleophiles | Asymmetrical Macrocycle | One-Pot Sequential Cyclization |

Computational and Theoretical Investigations of 2 Dibromomethyl Pyrazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For the pyrazine (B50134) ring, such calculations have been used to determine its electronic structure, including the ordering of its molecular orbitals. researchgate.net

The electronic properties of the parent pyrazine molecule are well-documented. The introduction of a dibromomethyl (-CHBr₂) group at the C2 position is expected to significantly alter these properties. The two bromine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect. This would lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated to predict the chemical behavior of 2-(Dibromomethyl)pyrazine. These descriptors help in understanding the molecule's stability and propensity to engage in chemical reactions. sciepub.com

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the electronegativity of the molecule.

Chemical Hardness (η): This represents the resistance to change in electron distribution. Molecules with a larger HOMO-LUMO gap are generally "harder."

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. Due to the presence of the electronegative bromine atoms, this compound would be expected to have a significant electrophilicity index.

DFT calculations on halogen-substituted pyrazine derivatives have shown that halogen substitution can decrease the electrophilicity index while increasing the chemical potential. chemrxiv.org The Molecular Electrostatic Potential (MEP) map is another valuable tool, which visualizes the charge distribution on the molecule's surface, identifying sites prone to nucleophilic and electrophilic attack. For this compound, the area around the bromine atoms would show a strong positive potential (electrophilic), while the nitrogen lone pairs would be regions of negative potential (nucleophilic).

| Parameter | Definition | Predicted Influence of -CHBr₂ Group |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Lowered |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | Potentially Increased |

| Chemical Hardness (η) | (LUMO Energy - HOMO Energy) / 2 | Increased |

| Electrophilicity (ω) | μ² / 2η | Increased |

Molecular Dynamics Simulations and Conformational Analysis

While the pyrazine ring itself is a rigid, planar aromatic system, the presence of the dibromomethyl substituent introduces conformational flexibility. The primary degree of freedom for this compound is the rotation around the single bond connecting the pyrazine ring (C2) and the methyl carbon.

Conformational Analysis: Computational methods can be used to determine the potential energy surface for this rotation. By calculating the energy of the molecule at various dihedral angles, a rotational energy profile can be constructed. This profile would reveal the most stable conformations (energy minima) and the energy barriers (transition states) between them. The stable conformers would likely be those that minimize steric hindrance between the bulky bromine atoms and the hydrogen atom on the C3 position of the pyrazine ring.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its behavior. nih.gov For this compound, MD simulations could be used to:

Explore the conformational landscape and determine the relative populations of different conformers at a given temperature.

Simulate the molecule's behavior in different solvent environments, showing how solute-solvent interactions might influence conformational preferences.

Study the interaction of the molecule with biological targets, such as proteins. MD simulations on other pyrazine derivatives have been used to investigate their binding to proteins like human serum albumin. semanticscholar.org

These simulations calculate the forces on each atom at discrete time steps, allowing the molecule's trajectory to be mapped. This can reveal dynamic processes such as conformational transitions and intermolecular interactions. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for elucidating the pathways of chemical reactions, identifying intermediates, and determining the structures and energies of transition states. While no specific reaction mechanism studies for this compound were found, studies on related pyrazine derivatives provide a template for how such investigations would be conducted. researchgate.net

For example, the dibromomethyl group could participate in several types of reactions:

Nucleophilic Substitution: The carbon of the -CHBr₂ group is electrophilic and would be susceptible to attack by nucleophiles, with a bromide ion acting as a leaving group. Quantum chemical calculations could model this reaction, determining whether it proceeds through an Sₙ1 or Sₙ2 mechanism and calculating the associated activation energy barriers.

Radical Reactions: The C-Br bonds could be cleaved homolytically under UV light or with a radical initiator to form a pyrazin-2-yl(bromomethyl) radical. Theoretical methods could be used to study the stability of this radical intermediate and its subsequent reactions.

Influence on Ring Reactivity: The strong electron-withdrawing nature of the -CHBr₂ group would deactivate the pyrazine ring towards electrophilic substitution but activate it towards nucleophilic aromatic substitution. Computational studies could map the potential energy surfaces for these reactions to predict regioselectivity and reaction rates.

For any proposed reaction, computational chemists can locate the transition state structure—the highest energy point along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy, which is crucial for understanding the reaction kinetics.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds.

NMR Spectroscopy: The chemical shifts (¹H, ¹³C) and coupling constants can be calculated with high accuracy using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. For this compound, calculations would predict a distinct downfield shift for the proton on the -CHBr₂ group due to the deshielding effect of the bromine atoms. The chemical shifts of the ring protons would also be affected by the substituent. Comparing calculated shifts with experimental data is a powerful method for structure verification.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule. chemrxiv.org These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR and FT-Raman spectra to assign the observed absorption bands to specific molecular motions (e.g., C-H stretches, ring vibrations, C-Br stretches). A Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of different internal coordinates to each normal mode.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.net Calculations on the parent pyrazine molecule have extensively studied its n→π* and π→π* transitions. The dibromomethyl substituent would be expected to cause a shift (likely bathochromic or hypsochromic) in these absorption bands.

In all cases, a strong correlation between theoretically predicted spectra and experimentally measured data provides confidence in both the structural assignment and the computational model used. Discrepancies can, in turn, point to more complex phenomena such as strong intermolecular interactions or solvent effects not accounted for in the calculation.

Future Research Trajectories and Unexplored Frontiers for 2 Dibromomethyl Pyrazine Chemistry

Innovations in Scalable and Sustainable Synthesis of 2-(Dibromomethyl)pyrazine

The future development of this compound chemistry is fundamentally dependent on the establishment of efficient, scalable, and sustainable synthetic routes. Current approaches to similar structures often rely on classical methods that may not align with modern green chemistry principles. Future research should prioritize innovations in both the construction of the pyrazine (B50134) core and the subsequent functionalization of the methyl group.

Sustainable Pyrazine Ring Synthesis: Traditional methods for pyrazine synthesis, such as the Staedel–Rugheimer or Gutknecht syntheses, often involve harsh conditions and generate significant waste. mdpi.com Future research should focus on catalytic and environmentally benign alternatives. For instance, the dehydrogenative coupling of β-amino alcohols catalyzed by earth-abundant metals presents a highly atom-economical route to the pyrazine core. Adopting such strategies, starting from bio-derived amino alcohols, could provide a sustainable pathway to the 2-methylpyrazine (B48319) precursor.

Advanced Bromination Techniques: The conversion of 2-methylpyrazine to this compound is a critical step that warrants significant innovation. While radical bromination using molecular bromine or N-bromosuccinimide (NBS) under UV irradiation is a plausible method, these approaches often involve hazardous reagents and chlorinated solvents. Future frontiers lie in developing catalytic and safer bromination protocols.

Key areas for exploration include:

Photocatalysis: Visible-light photocatalysis could offer a milder alternative for benzylic-type bromination, reducing the need for high temperatures and aggressive radical initiators.

Alternative Brominating Agents: Investigating greener brominating agents, such as hydrobromic acid in the presence of an oxidant (e.g., hydrogen peroxide), could significantly improve the environmental footprint of the synthesis.

Solvent Selection: A shift from traditional chlorinated solvents to greener alternatives like acetonitrile (B52724) or ester-based solvents is essential for developing a truly sustainable process.

The table below summarizes potential synthetic strategies and their proposed innovations.

| Synthetic Step | Traditional Method | Proposed Innovation | Sustainability Advantage |

| Pyrazine Core Synthesis | Condensation of diamines and dicarbonyls | Catalytic dehydrogenative coupling of amino alcohols | High atom economy, use of earth-abundant metal catalysts, potential for bio-based feedstocks. |

| Dibromination | Radical bromination with Br₂/NBS in CCl₄ | Visible-light photocatalysis with HBr/H₂O₂ | Avoidance of toxic reagents and solvents, milder reaction conditions, improved safety. |

By focusing on these areas, the synthesis of this compound can be made more efficient, safer, and scalable, thereby unlocking its potential for broader applications.

Discovery of Novel Reactivity Modes and Catalytic Cycles for this compound

The gem-dibromomethyl group is a versatile functional handle that can serve as a precursor to a wide array of other functionalities. The juxtaposition of this group with the electron-deficient pyrazine ring suggests unique reactivity that is yet to be explored. Future research should focus on harnessing this potential to develop novel transformations and catalytic cycles.

This compound as an Aldehyde Synthon: The gem-dibromo group can be readily hydrolyzed to an aldehyde. This positions this compound as a stable, crystalline precursor to the potentially less stable 2-formylpyrazine. This "aldehyde equivalent" strategy can be exploited in various classical and modern organic reactions. vapourtec.com

Condensation Reactions: Its use in Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions could provide access to a variety of pyrazine-substituted α,β-unsaturated systems, which are valuable building blocks.

Multicomponent Reactions: Employing this compound in multicomponent reactions like the Hantzsch or Biginelli reactions could enable the rapid construction of complex, drug-like scaffolds incorporating the pyrazine moiety. vapourtec.com

Transformations Beyond the Aldehyde: The reactivity of the dibromomethyl group extends beyond simple hydrolysis. Future investigations could uncover novel transformations:

Corey-Fuchs Reaction: Conversion to a terminal alkyne would yield 2-ethynylpyrazine, a highly valuable building block for click chemistry and cross-coupling reactions.

Generation of Carbenes/Carbenoids: Under appropriate conditions, the gem-dibromide could serve as a precursor to a pyrazinyl-carbene or related carbenoid, enabling access to cyclopropanation reactions or C-H insertion chemistry.

Reductive Coupling: Metal-catalyzed reductive coupling reactions could lead to the formation of stilbene-like pyrazinyl dimers with interesting photophysical properties.

New Catalytic Cycles: The C-Br bonds in this compound are potential sites for oxidative addition into low-valent metal centers. This could be the entry point into novel catalytic cycles. For example, the formation of a pyrazinylmethylidene-metal complex could be envisioned, which could then participate in metathesis-type reactions. Furthermore, its role in transition-metal-catalyzed cross-coupling reactions, where it acts as a bifunctional electrophile, remains a completely unexplored and promising field.

Expansion into Materials Science Applications Beyond Established Paradigms

The pyrazine ring is a well-established building block in materials science, valued for its electron-deficient nature, rigid structure, and ability to coordinate with metals. mt.commt.com Pyrazine-containing materials have found applications as organic semiconductors, in light-emitting diodes, and as components of metal-organic frameworks (MOFs). mt.comnih.gov The unique functionality of this compound offers an opportunity to design and synthesize a new generation of pyrazine-based materials with novel properties and architectures.

Monomer for Advanced Polymers: The dibromomethyl group can be transformed into a variety of polymerizable functionalities. This strategic conversion would position this compound as a key monomer for creating functional polymers.

| Target Functionality | Conversion Reaction | Potential Polymer Type | Resulting Material Properties |

| Dialdehyde (B1249045) | Hydrolysis | Poly(phenylene vinylene)s via condensation | Conjugated polymers for organic electronics, sensors. |

| Terminal Alkyne | Corey-Fuchs Reaction | Polytriazoles via "click" polymerization | High-performance polymers with good thermal stability. |

| Divinyl Group | Wittig Reaction | Cross-linked polymers via radical polymerization | Thermosets, resins, or porous polymer networks. |

These pyrazine-containing polymers could exhibit unique electronic properties due to the electron-withdrawing nature of the pyrazine ring, making them candidates for n-type semiconductors in organic field-effect transistors (OFETs) or as components in photovoltaic devices. mt.com

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The conversion of the dibromomethyl group to functionalities like aldehydes or carboxylic acids would create rigid, geometrically defined linkers ideal for the synthesis of crystalline porous materials.

COFs: Polycondensation of a 2,5-difunctionalized pyrazine derived from this compound with complementary monomers could lead to novel 2D or 3D COFs. These materials could possess permanent porosity and tailored electronic properties, making them suitable for gas storage, separation, or heterogeneous catalysis.

MOFs: The nitrogen atoms of the pyrazine ring are excellent coordination sites for metal ions. nih.govuc.pt By incorporating additional ligating groups derived from the dibromomethyl functionality, this compound can be used to construct MOFs with complex topologies and functionalities. Such materials could be explored for applications in sensing, drug delivery, or as catalysts.

Integration of this compound Chemistry with Flow Chemistry and Automation

To fully realize the potential of this compound, its synthesis and subsequent derivatization must be amenable to modern, efficient chemical manufacturing technologies. Flow chemistry and automation offer significant advantages over traditional batch processing, particularly for reactions that are hazardous, require precise control, or are intended for large-scale production. nih.govseqens.com

Enhanced Safety in Synthesis: The synthesis of this compound likely involves highly reactive and hazardous reagents like molecular bromine and potentially exothermic radical reactions. Continuous flow reactors significantly enhance safety by minimizing the reaction volume at any given moment. pharmtech.com An accidental thermal runaway in a microreactor is far less catastrophic than in a large batch reactor. Furthermore, the in-situ generation of hazardous reagents, such as generating bromine from HBr and an oxidant immediately before it enters the reaction stream, can be seamlessly integrated into a flow setup, eliminating the need to store large quantities of dangerous chemicals. mdpi.com

Precise Process Control and Optimization: Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. mt.com

Heat Transfer: The high surface-area-to-volume ratio of flow reactors enables rapid and efficient heat exchange, which is critical for controlling highly exothermic bromination reactions.

Reaction Time: Residence time can be precisely controlled by adjusting flow rates and reactor volume, allowing for fine-tuning of the reaction to maximize yield and minimize the formation of byproducts, such as the monobrominated or over-brominated species.

Automation: Integrating automated systems with in-line analytical tools (e.g., IR, NMR) allows for rapid reaction optimization. A design of experiments (DoE) approach can be implemented to automatically screen a wide range of conditions, quickly identifying the optimal parameters for both the synthesis of this compound and its subsequent reactions. This automated approach accelerates development and facilitates the creation of libraries of pyrazine derivatives for screening purposes.

The application of flow chemistry would not only make the synthesis of this compound safer and more efficient but would also enable its production on a scale necessary for its exploration in materials science and other commercial applications. nih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.